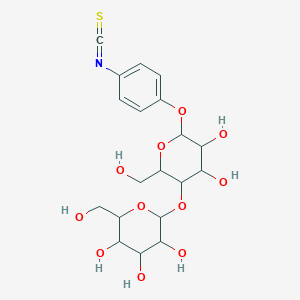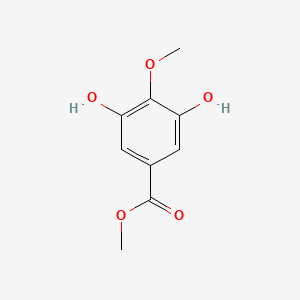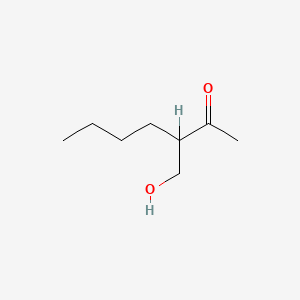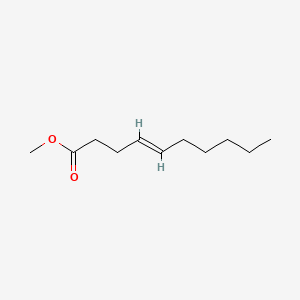
Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate
説明
Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate is a useful research compound. Its molecular formula is C14H28N2O4S and its molecular weight is 320.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate, also known as tert-butyl N-tert-butylsulfanyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate, has been used as a sensing material in the creation of a Lu(III) PVC membrane sensor . The primary target of this compound is the Lu(III) ion .
Mode of Action
The compound interacts with its target, the Lu(III) ion, by playing the role of a suitable ionophore . It shows a Nernstian behavior over a wide concentration range .
Biochemical Pathways
The compound’s role as an ionophore suggests it may influence ion transport pathways, particularly those involving lu(iii) ions .
Result of Action
The compound’s action results in a Nernstian behavior over a wide concentration range, with a slope of 20.2 ± 0.4 mV per decade . This behavior allows it to function effectively as a sensing material in a Lu(III) PVC membrane sensor .
Action Environment
The compound can be used in a pH range of 2.9-8.8, suggesting that its action, efficacy, and stability are influenced by the pH of the environment . The sensor also has a very short response time in the whole concentration range, which may also be an important environmental factor .
生化学分析
Biochemical Properties
Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to act as a suitable ionophore in the creation of sensors, such as the Lu(III) PVC membrane sensor . The interaction between this compound and the Lu(III) ions demonstrates its potential in facilitating ion transport and detection. Additionally, the tert-butyl groups in the compound influence its electronic properties, affecting its interactions with redox units and other biomolecules .
Cellular Effects
This compound has been observed to impact various cellular processes. Its role as an ionophore suggests that it can influence ion transport across cell membranes, potentially affecting cell signaling pathways and cellular metabolism. The compound’s interactions with specific proteins and enzymes may also lead to changes in gene expression and cellular function. For example, its use in sensors indicates its ability to modulate cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound’s tert-butyl groups contribute to its unique reactivity pattern, allowing it to bind with specific enzymes and proteins. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways. The compound’s ability to act as an ionophore further highlights its role in facilitating ion transport and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Research has shown that the compound exhibits a Nernstian behavior over a wide concentration range, with a short response time, indicating its stability and reliability in experimental settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound’s behavior as an ionophore is concentration-dependent, with a detection limit of 5.8 × 10−7 M . Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions. The compound’s tert-butyl groups play a role in its reactivity and interactions with metabolic enzymes. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to act as an ionophore suggests that it can facilitate the movement of ions across cell membranes, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function. Understanding the subcellular localization is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications .
特性
IUPAC Name |
tert-butyl N-tert-butylsulfanyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S/c1-12(2,3)19-10(17)15-16(21-14(7,8)9)11(18)20-13(4,5)6/h1-9H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWYOPQOADUFLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407755 | |
| Record name | Di-tert-butyl 1-(tert-butylsulfanyl)hydrazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84592-35-8 | |
| Record name | Di-tert-butyl 1-(tert-butylsulfanyl)hydrazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-methoxy-2-[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1599872.png)



